molecular formula C15H16O4 B1602012 Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate CAS No. 56540-06-8

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Cat. No. B1602012
CAS RN: 56540-06-8
M. Wt: 260.28 g/mol
InChI Key: BXVBHUOYUZLPLZ-UHFFFAOYSA-N
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Patent
US03997590

Procedure details

To a cooled solution of sodium ethoxide (from 2.3 g. sodium and absolute ethanol, 30 ml.) was added with shaking ethyl acetoacetate (13 g.). When homogeneous the mixture was treated with ethyl cinnamate (17.8 g.) and then heated under reflux for 18 hrs. After cooling the solution, the precipitated enolate salt (formula III) was collected by filtration and washed with acetone. Dissolution in cold water, followed by acidification with 2N-sulphuric acid (to convert the enolate salt to the corresponding dione II) afforded crystalline ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10](OCC)(=[O:19])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[O-]CC.[Na+]>[O:4]=[C:3]1[CH2:5][C:10](=[O:19])[CH2:11][CH:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:2]1[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
FILTRATION
Type
FILTRATION
Details
the precipitated enolate salt (formula III) was collected by filtration
WASH
Type
WASH
Details
washed with acetone
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution in cold water

Outcomes

Product
Name
Type
product
Smiles
O=C1C(C(CC(C1)=O)C1=CC=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.